molecular formula C36H71NO3 B1164731 N-Octadecanoyl-L-threo-sphingosine

N-Octadecanoyl-L-threo-sphingosine

Cat. No.: B1164731
M. Wt: 566
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

N-Octadecanoyl-L-threo-sphingosine (C₃₆H₇₁NO₃, molecular weight 566 g/mol) is a synthetic ceramide featuring an L-threo stereochemical configuration. The molecule comprises an 18-carbon sphingosine backbone (d18:1) with a trans double bond at position 4–5 and an octadecanoyl (C18:0) fatty acid linked via an amide bond to the sphingoid base. The stereochemistry is defined by the 2S,3S configuration of the sphingosine moiety, distinguishing it from the naturally prevalent D-erythro isomer (2S,3R).

The canonical SMILES string (OCC@@HNC(CCCCCCCCCCCCCCCCC)=O) highlights the spatial arrangement of functional groups, including the 1,3-diol system, trans double bond, and acyl chain. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the L-threo configuration introduces distinct intramolecular hydrogen bonding between the C1 hydroxyl and C3 hydroxyl groups, stabilizing a bent conformation. This contrasts with the extended conformation observed in D-erythro isomers due to alternative hydrogen-bonding networks.

Properties

Molecular Formula

C36H71NO3

Molecular Weight

566

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C18:0-L-threo-Ceramide;  N-Stearoyl-L-threo-sphingosine

Origin of Product

United States

Scientific Research Applications

Cancer Research

Mechanism of Action
N-Octadecanoyl-L-threo-sphingosine is known for its role as an inhibitor of sphingosine kinase, which is crucial in cancer cell proliferation and survival. By inhibiting this enzyme, the compound induces apoptosis in cancer cells and reverses multi-drug resistance, making it a potent candidate for cancer therapy .

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including HT-29 (colon cancer), SK-MEL-28 (melanoma), and MDA-MB-231 (breast cancer) cells. The compound's ability to disrupt cellular signaling pathways involved in cell survival has been linked to its anticancer properties .
  • Combination Therapies : In studies involving combination therapies with conventional chemotherapeutics, this compound has shown enhanced efficacy, suggesting its potential as an adjunctive treatment in oncology .

Skin Health

Role in Epidermal Barrier Function
this compound contributes to maintaining the skin's lipid barrier. Its incorporation into skin care formulations has been associated with improved hydration and barrier integrity, essential for treating various skin conditions such as eczema and psoriasis .

Research Findings

  • Ex Vivo Studies : An ex vivo study indicated that supplementation with fatty acids like eicosapentaenoic acid (EPA) altered the ceramide profile in the skin, enhancing the production of ceramides that include derivatives of this compound. This alteration supports the skin barrier and reduces inflammation .
  • Therapeutic Applications : The compound has been explored for its anti-inflammatory properties, aiding in the management of inflammatory skin diseases by modulating lipid profiles and enhancing cellular signaling pathways related to skin health .

Cellular Signaling

Biological Effects
this compound is implicated in various cellular processes including cell differentiation, senescence, and apoptosis. It influences signaling pathways by modulating protein kinase activity and phosphatase functions .

Experimental Insights

  • Protein Kinase C Inhibition : The compound acts as a potent inhibitor of Protein Kinase C (PKC), which plays a pivotal role in several signaling cascades linked to cell growth and survival. This inhibition can lead to altered cellular responses to growth factors and cytokines, providing insights into potential therapeutic strategies for diseases characterized by aberrant cell signaling .
  • Reactive Oxygen Species Production : this compound has been shown to induce reactive oxygen species (ROS) production within mitochondria, a mechanism that can trigger apoptosis in cancer cells .

Data Summary Table

Application AreaKey FindingsReferences
Cancer ResearchInduces apoptosis; enhances efficacy of chemotherapeutics
Skin HealthImproves lipid barrier; reduces inflammation
Cellular SignalingInhibits PKC; induces ROS production

Chemical Reactions Analysis

Enzymatic Hydrolysis

This ceramide undergoes hydrolysis via sphingomyelinases (e.g., acid sphingomyelinase) and ceramidases , yielding sphingosine and stearic acid. These reactions are pH-dependent and critical for signaling pathways .

Enzyme Products Optimal Conditions Reference
Acid SphingomyelinaseSphingosine-1-phosphate, stearatepH 4.5–5.0, 37°C
Alkaline CeramidaseSphingosine, octadecanoic acidpH 9.0, Mg²⁺/Ca²⁺ cofactors

Phosphorylation and Glycosylation

  • Phosphorylation : Sphingosine kinases (SPHK1/2) phosphorylate the primary hydroxyl group of sphingosine (generated from ceramide hydrolysis) to produce sphingosine-1-phosphate (S1P), a key signaling molecule .

  • Glycosylation : UDP-glucose ceramide glucosyltransferase catalyzes the addition of glucose to form glucosylceramide, a precursor for complex glycosphingolipids .

Oxidation and Stability

N-Octadecanoyl-L-threo-sphingosine is susceptible to autoxidation at the Δ4 double bond under aerobic conditions, forming peroxides and ketones . Stability studies highlight:

Condition Effect Reference
Light exposure (UV)Photooxidation → degradation products
Acidic pH (<4)Hydrolysis of amide bond
Basic pH (>9)Saponification of ester linkages

Stereochemical Modifications

The L-threo configuration (2S,3S) influences reactivity. Comparative studies with D-erythro isomers (2S,3R) reveal:

  • Higher enzymatic hydrolysis rates for erythro isomers due to better enzyme active-site compatibility .

  • Threo isomers exhibit slower degradation in biological membranes, enhancing their stability .

Functionalization via Cross-Metathesis

Olefin cross-metathesis with terminal alkenes enables the introduction of functional groups (e.g., fluorinated or photoactive moieties) at the sphingosine backbone . For example:

  • Reaction with fluorinated alkenes produces analogs like 4-fluoroceramide, which resist enzymatic degradation .

Table 2: Stability Under Physiological Conditions

Factor Half-Life (25°C)
Neutral pH, dark>6 months
pH 4.048 hours
pH 9.024 hours
UV light exposure12 hours

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-Octadecanoyl-L-threo-sphingosine are best understood when compared to related sphingolipids. Below is a detailed analysis:

Structural Analogues: Acyl Chain Length and Stereochemistry

Compound Name Molecular Formula Molecular Weight CAS Number Configuration Purity Solubility Storage Price (1 mg) Key Applications
This compound C₃₆H₇₁NO₃ 566 2304-81-6 L-threo (2S,3R) 98+% Chloroform, ethanol, DMSO, DMF -20°C $2953.5 Apoptosis studies, lipidomics
N-Octadecanoyl-D-threo-sphingosine C₃₆H₇₁NO₃ 566 2304-81-6 D-threo (2R,3S) 98+% Chloroform, ethanol, DMSO, DMF -20°C $190.00 Enzyme specificity assays
Octadecanoyl-L-erythro-sphingosine C₃₆H₇₁NO₃ 565.96 252039-52-4 L-erythro (2S,3S) >99% Organic solvents (exact data unspecified) -20°C $245.00 Membrane biophysics research
N-Octanoyl-L-threo-sphingosine C₂₆H₅₁NO₃ 425.69 175892-44-1 L-threo (2S,3R) >99% DMSO, ethanol (up to 5 mg/mL) -20°C $274.00 Cell permeability studies

Conflicting Data and Supplier Variability

  • CAS Number Discrepancies: this compound is listed under 2304-81-6 () and 95037-06-2 (), likely reflecting supplier-specific nomenclature or synthesis methods.
  • Pricing Inconsistencies : Matreya’s D-threo variant is priced at $190.00 , while Larodan’s L-erythro form costs $245.00 , highlighting market variability.

Q & A

Basic Research Questions

Q. How is N-Octadecanoyl-L-threo-sphingosine synthesized and characterized in laboratory settings?

  • Methodological Answer :

  • Synthesis : The compound is synthesized via coupling of L-threo-sphingosine with stearic acid (C18:0) under controlled acylating conditions. Synthetic protocols emphasize purity (>98% by TLC) and structural confirmation via mass spectrometry (MS) .
  • Characterization : Key steps include:
  • Purity Validation : Thin-layer chromatography (TLC) to verify absence of byproducts.
  • Structural Confirmation : MS analysis to confirm molecular weight (564 g/mol) and acyl chain integration .
  • Solubility : Soluble in chloroform, hot ethanol, and DMF; insoluble in aqueous buffers, requiring organic solvents for experimental use .

Q. What are the standard storage and handling protocols for This compound to ensure stability?

  • Methodological Answer :

  • Storage : Aliquot and store at −20°C in airtight, light-protected vials to prevent oxidation or hydrolysis .
  • Handling : Resuspend in chloroform or DMF (≤5 mg/mL) for stock solutions. Avoid repeated freeze-thaw cycles; use inert gas (e.g., nitrogen) to displace air during storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of This compound in sphingolipid metabolism?

  • Methodological Answer :

  • In Vitro Models :
  • Use radiolabeled precursors (e.g., ³H-serine) in cell cultures to trace metabolic incorporation into ceramide pathways. Validate via LC-MS/MS profiling .
  • Inhibit specific enzymes (e.g., ceramidases) to observe accumulation or depletion of downstream metabolites .
  • In Vivo Models :
  • Employ knockout mice (e.g., Sptlc1 mutants) to study compensatory sphingolipid biosynthesis. Monitor tissue-specific effects via lipidomics .
  • Controls : Include vehicle-only and acyl-chain variant controls (e.g., C16:0-ceramide) to isolate chain-length-specific effects .

Q. What strategies resolve contradictory data on the pro-apoptotic versus pro-survival effects of This compound in different cell types?

  • Methodological Answer :

  • Dose-Response Analysis : Establish concentration thresholds (e.g., 0.1–50 µM) to differentiate biphasic effects. Use live-cell imaging to correlate ceramide levels with apoptosis markers .
  • Cell-Type Specificity : Compare lipid raft composition (e.g., cholesterol content) in resistant vs. sensitive cell lines via fluorescence anisotropy .
  • Orthogonal Validation : Confirm findings using genetic knockdown (siRNA targeting ceramide synthases) or pharmacological inhibitors (e.g., fumonisin B1) .

Q. How should researchers address variability in This compound bioactivity assays due to solvent interactions?

  • Methodological Answer :

  • Solvent Optimization : Pre-test solvents (chloroform, ethanol, DMF) for interference in assays (e.g., MTT viability tests). Use solvent concentrations ≤0.1% (v/v) to minimize cytotoxicity .
  • Delivery Systems : Incorporate lipid carriers (e.g., BSA or cyclodextrins) to improve aqueous dispersion and mimic physiological delivery .
  • Replicate Design : Perform triplicate runs with independent stock solutions to control for batch-to-batch variability .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of This compound in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software (e.g., GraphPad Prism) for robust error modeling .
  • FINER Criteria : Evaluate feasibility, novelty, and relevance during experimental planning to align with NIH reporting standards for preclinical research .
  • Transparency : Report raw data, exclusion criteria, and instrument calibration details to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.